molecular formula C18H20N2O2 B2402263 (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone CAS No. 2034495-74-2

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B2402263
CAS No.: 2034495-74-2
M. Wt: 296.37
InChI Key: MMSXDZOYTWCQNU-UHFFFAOYSA-N
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Description

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is a synthetic organic compound that features a pyridine ring, a piperidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:

    Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-4-yloxy intermediate.

    Piperidin-1-yl Substitution: The pyridin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate.

    Methanone Formation: Finally, the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate is reacted with m-tolylmethanone to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-4-yloxy)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of an m-tolyl group.

    (4-(Pyridin-4-yloxy)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is a synthetic organic compound notable for its unique structure, which includes a pyridine ring, a piperidine ring, and a methanone group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of cancer therapeutics and neurological disorders.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C17H20N2O2
  • Molecular Weight : 288.35 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridin-4-yloxy Intermediate : Reaction of pyridine with a halogenated compound.
  • Piperidin-1-yl Substitution : The pyridin-4-yloxy intermediate is reacted with piperidine.
  • Methanone Formation : Final reaction with m-tolylmethanone to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activities. For instance, related compounds have shown in vitro growth inhibitory effects on various cancer cell lines, including glioma . The mechanism of action appears to involve inhibition of critical cellular pathways associated with tumor growth.

CompoundCell LineIC50 (µM)Mechanism
12aGlioma~10NAK inhibition
12bGlioma~10Ras oncogene inhibition

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's . The interaction with specific receptors involved in neuroprotection is an area of ongoing research.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study on Anticancer Activity :
    • A study investigated the effects of related piperidine derivatives on human cancer cell lines. The results showed promising growth inhibition, particularly against breast and lung cancer cells, suggesting a potential role in cancer therapy .
  • Neuroprotective Study :
    • Another study focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease. The findings indicated significant improvement in cognitive function and reduced neuronal loss, supporting the hypothesis that these compounds could be developed into therapeutic agents for neurodegenerative conditions .

Properties

IUPAC Name

(3-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-3-2-4-15(13-14)18(21)20-11-7-17(8-12-20)22-16-5-9-19-10-6-16/h2-6,9-10,13,17H,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSXDZOYTWCQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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